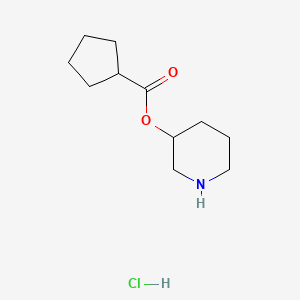
3-Piperidinyl cyclopentanecarboxylate hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Piperidinyl cyclopentanecarboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-Piperidinyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include phenylsilane, iron complexes, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Piperidinyl cyclopentanecarboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It has potential therapeutic applications due to its unique chemical structure and properties.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Piperidinyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, and it can interact with various enzymes and receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Piperidinyl cyclopentanecarboxylate hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
Matrine: Known for its biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions and applications in various fields.
Propriétés
IUPAC Name |
piperidin-3-yl cyclopentanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(9-4-1-2-5-9)14-10-6-3-7-12-8-10;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJAPHSBAGFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219972-60-7 | |
| Record name | Cyclopentanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


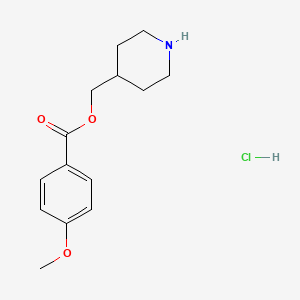
![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)

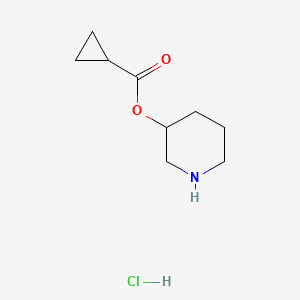

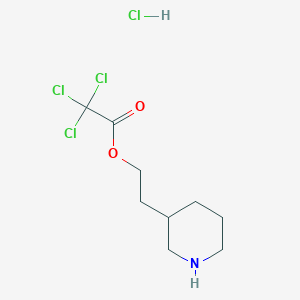
![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)
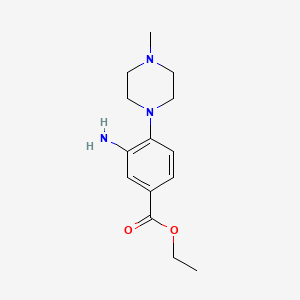
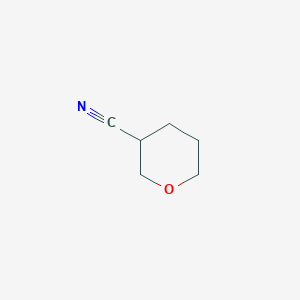
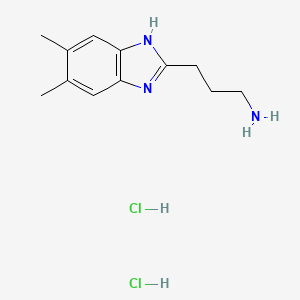
![Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1397320.png)
